Neothorin

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Neothorin is synthesized through a series of chemical reactions involving the coupling of arsonophenylazo groups with chromotropic acid disodium salt. The reaction typically involves the use of acidic or basic conditions to facilitate the coupling process. The specific reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency in quality and purity. The industrial production process also includes purification steps such as recrystallization and filtration to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Neothorin undergoes various types of chemical reactions, including:

Complexation Reactions: this compound forms complexes with metal ions such as palladium, thorium, and uranium.

Substitution Reactions: The arsonophenylazo groups in this compound can undergo substitution reactions with other chemical groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Complexation Reactions: Common reagents include metal ions such as palladium (II), thorium (IV), and uranium (VI).

Substitution Reactions: Reagents such as halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

Complexation Reactions: The major products are metal-Neothorin complexes, which exhibit characteristic absorption maxima in the UV-Visible spectrum.

Substitution Reactions: The major products are substituted derivatives of this compound, which may have different chemical and physical properties compared to the parent compound.

Scientific Research Applications

Chemical Properties and Structure

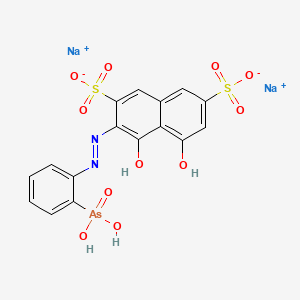

Neothorin features a central azo group linking two aromatic rings, which contributes to its chromogenic properties. The compound contains hydroxyl (-OH) and sulfonyl (-SO₃H) functional groups that enhance its solubility in water and reactivity. Its ability to form stable colored complexes with various metal ions makes it a valuable reagent in analytical chemistry.

Analytical Applications

This compound is primarily utilized as a reagent for the detection and quantification of heavy metals and other analytes. Its applications include:

- Colorimetric Analysis : this compound acts as a colorimetric indicator, forming colored complexes with specific metal ions. The intensity of the color change can be measured using ultraviolet-visible spectrophotometry, allowing for quantitative analysis of metal ion concentrations in various samples .

- Environmental Monitoring : The compound is extensively used in analyzing geological samples and environmental monitoring to detect contaminants such as heavy metals in soil and water.

Table 1: Key Applications of this compound

| Application | Description | Methodology |

|---|---|---|

| Colorimetric Analysis | Detection of metal ions via color change | Ultraviolet-visible spectrophotometry |

| Environmental Monitoring | Analysis of soil and water for contaminants | Sample preparation and spectrophotometric measurement |

| Heavy Metal Detection | Quantification of heavy metals in industrial effluents | Formation of colored complexes |

Case Studies

- Zirconium Detection : A study demonstrated the use of this compound for colorimetric analysis of zirconium ions. The maximum absorption was observed at 580 nm, indicating its effectiveness in detecting this metal ion .

- Palladium Ion Determination : Research has validated a low-cost method using this compound for trace amounts of palladium (II) ions. This method showcases the versatility of this compound in analyzing different metal ions under varying conditions .

- Heavy Metal Analysis in Environmental Samples : this compound has been applied successfully to detect heavy metals in environmental samples, proving its utility in assessing pollution levels and ensuring compliance with environmental regulations.

Mechanism of Action

The mechanism of action of Neothorin involves its ability to form stable complexes with metal ions. The arsonophenylazo groups in this compound coordinate with metal ions, resulting in the formation of colored complexes. These complexes exhibit characteristic absorption maxima in the UV-Visible spectrum, allowing for the spectrophotometric determination of metal ions. The molecular targets of this compound are the metal ions, and the pathways involved include complexation and coordination chemistry .

Comparison with Similar Compounds

Neothorin is similar to other arsonophenylazo compounds such as Arsenazo I and Arsenazo III. this compound has unique properties that make it suitable for specific applications:

Arsenazo I: Similar to this compound, Arsenazo I is used for the spectrophotometric determination of metal ions.

Arsenazo III: Arsenazo III is another arsonophenylazo compound used as a metal ion indicator.

List of Similar Compounds

- Arsenazo I

- Arsenazo III

- Chromotropic acid disodium salt

- Phenylarsine oxide

This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industrial processes.

Biological Activity

Neothorin, a compound first synthesized in 1941, has garnered attention for its unique biochemical properties and applications, particularly in the field of analytical chemistry and biological research. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and its applications as a biochemical reagent.

Chemical Structure and Properties

This compound, chemically known as 3-(2-arsenophenylazo)-4,5-dihydroxy-2,7-naphthalene disulfonic acid, is a metallochromic indicator dye. Its ability to form complexes with various metal ions makes it valuable in analytical applications. The compound exhibits distinct color changes upon binding with different ions, which is crucial for its role in spectrophotometric assays.

This compound functions primarily as a calcium indicator in biological systems. It interacts with calcium ions (), facilitating the measurement of intracellular calcium levels. This interaction is vital for understanding various cellular processes such as signal transduction, neuronal transmission, and muscle contraction . The dye's sensitivity to calcium concentrations allows researchers to monitor rapid changes in intracellular calcium levels effectively.

1. Intracellular Calcium Measurement

This compound has been extensively used in studies that require precise measurements of intracellular calcium. For instance, it has been employed in experiments involving photoreceptor cells where changes in light sensitivity were monitored upon injection of this compound. The results demonstrated that the dye could effectively indicate fluctuations in calcium levels, which are critical for phototransduction processes .

2. Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting various metal ions. Its ability to form colored complexes allows for the spectrophotometric determination of metals such as palladium and cadmium. A study highlighted the dual-wave correction method using this compound for palladium ion detection, showcasing its utility in environmental monitoring and quality control .

Case Study 1: Photoreceptor Sensitivity Recovery

In a notable experiment conducted on Limulus ventral photoreceptor cells, this compound was injected to observe its effects on light sensitivity. Initially, the injection caused a collapse in sensitivity due to the introduction of external calcium ions from the dye. However, over time, the cells demonstrated recovery as they pumped out excess calcium . This study illustrated this compound's role not only as an indicator but also as an active participant in cellular dynamics.

Case Study 2: Spectrophotometric Analysis

A research article detailed the use of this compound in the spectrophotometric determination of palladium ions. The study emphasized its effectiveness in providing accurate measurements with minimal interference from other ions. The results indicated high selectivity and sensitivity of this compound when used alongside molybdate-based reagents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing Neothorin’s purity and structural integrity?

- Methodological Answer : this compound’s purity is typically confirmed via high-performance liquid chromatography (HPLC) with UV detection, while structural integrity is assessed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR). Cross-referencing with known spectral databases ensures accuracy. For novel derivatives, mass spectrometry (MS) is recommended to verify molecular weight .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Reproducibility requires detailed documentation of reaction conditions (temperature, solvent ratios, catalyst loading) and strict adherence to purification protocols (e.g., recrystallization solvents, column chromatography parameters). All synthetic steps must be validated against literature precedents, with deviations explicitly justified. Supporting Information (SI) should include raw spectral data and step-by-step procedural notes .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : this compound degrades under prolonged exposure to light and elevated temperatures. Storage at 0–6°C in amber glass vials under inert gas (e.g., argon) is advised. Regular stability assays via thin-layer chromatography (TLC) or HPLC every 3–6 months can monitor decomposition. Contamination risks necessitate segregated storage from reactive compounds .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported solubility profiles?

- Methodological Answer : Contradictory solubility data require systematic comparative analysis:

- Controlled Variables : Test solubility in standardized solvents (e.g., DMSO, water, ethanol) under identical temperatures and agitation methods.

- Quantification : Use gravimetric analysis or UV-Vis spectroscopy for precise solubility measurements.

- Peer Review : Engage collaborators to replicate experiments, ensuring inter-laboratory consistency. Discrepancies may arise from polymorphic forms or impurities, necessitating X-ray diffraction (XRD) for crystalline phase identification .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can predict binding affinities and conformational stability. Validate predictions with in vitro assays (e.g., surface plasmon resonance) to correlate computational and experimental values. Parameterize force fields using experimentally derived NMR or crystallographic data to enhance accuracy .

Q. How can researchers identify and address gaps in this compound’s mechanistic studies?

- Methodological Answer :

- Literature Mining : Use systematic reviews and meta-analyses to catalog existing mechanistic hypotheses. Tools like PRISMA frameworks ensure comprehensive coverage.

- Hypothesis Testing : Design knock-out experiments (e.g., isotopic labeling for metabolic pathway tracing) to validate/refute proposed mechanisms.

- Collaborative Workshops : Present preliminary data to interdisciplinary teams to identify overlooked variables (e.g., pH-dependent reactivity, enzyme cofactors) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear Regression : Fit dose-response curves using Hill or log-logistic models (e.g., GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points.

- Multiplicity Adjustments : Use Bonferroni correction for pairwise comparisons to control Type I errors. Replicate experiments across ≥3 biological replicates to ensure generalizability .

Q. Methodological Guidelines for Data Presentation

- Tables : Include comparative solubility data (solvent, temperature, solubility in mg/mL) with error margins (standard deviation).

- Figures : Use heatmaps for molecular docking results or line graphs for stability assays over time.

- Supplemental Data : Provide raw computational input files and chromatogram baselines for transparency .

Properties

IUPAC Name |

disodium;3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13AsN2O11S2.2Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRURKGOGGBIGRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[As](=O)(O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11AsN2Na2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501047757 | |

| Record name | 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501047757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3547-38-4 | |

| Record name | 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501047757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.